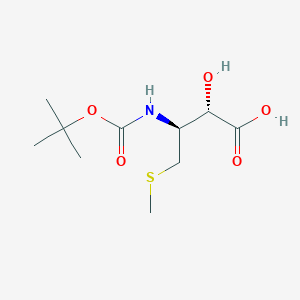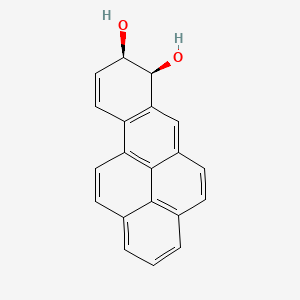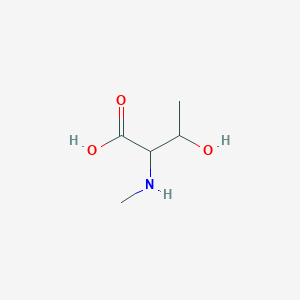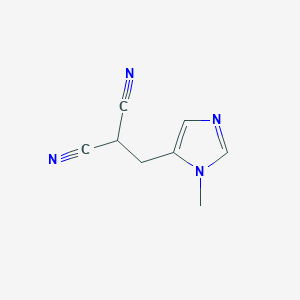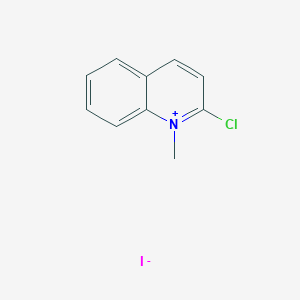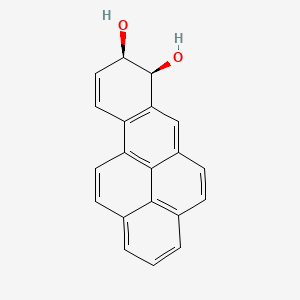
cis-Benzo(a)pyrene-7,8-dihydrodiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Benzo(a)pyrene-7,8-dihydrodiol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its role in the metabolic activation of benzo(a)pyrene, which is a known carcinogen. The structure of this compound includes a dihydrodiol moiety, which is formed through the enzymatic reduction of the epoxide group in benzo(a)pyrene-7,8-epoxide .
Preparation Methods
The synthesis of cis-Benzo(a)pyrene-7,8-dihydrodiol typically involves the enzymatic or chemical reduction of benzo(a)pyrene-7,8-epoxide. This reaction is catalyzed by epoxide hydrolase, which converts the epoxide group into a dihydrodiol group . The reaction conditions generally include the presence of a suitable solvent and a controlled temperature to ensure the stability of the product. Industrial production methods may involve the use of microbial or enzymatic systems to achieve the desired conversion efficiently .
Chemical Reactions Analysis
cis-Benzo(a)pyrene-7,8-dihydrodiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzo(a)pyrene-7,8-dione.
Reduction: It can be further reduced to form more stable dihydrodiol derivatives.
Substitution: The dihydrodiol group can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include benzo(a)pyrene-7,8-dione and other dihydrodiol derivatives .
Scientific Research Applications
cis-Benzo(a)pyrene-7,8-dihydrodiol has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-Benzo(a)pyrene-7,8-dihydrodiol involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets include DNA, where the compound forms adducts that interfere with transcription and replication processes . The pathways involved in its action include the cytochrome P450 enzyme system, which catalyzes the formation of reactive epoxide intermediates .
Comparison with Similar Compounds
cis-Benzo(a)pyrene-7,8-dihydrodiol can be compared with other similar compounds such as:
Benzo(a)pyrene-7,8-dione: This compound is an oxidized form of this compound and shares similar metabolic pathways.
Benzo(a)pyrene-7,8-epoxide: The precursor to this compound, it is an important intermediate in the metabolic activation of benzo(a)pyrene.
Other PAH dihydrodiols: Compounds like chrysene-1,2-dihydrodiol and phenanthrene-9,10-dihydrodiol also undergo similar metabolic transformations and have comparable biological activities.
This compound is unique due to its specific role in the metabolic activation of benzo(a)pyrene and its formation of DNA adducts that contribute to its carcinogenic potential .
Properties
CAS No. |
76188-90-4 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(7S,8R)-7,8-dihydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20+/m1/s1 |
InChI Key |
YDXRLMMGARHIIC-XLIONFOSSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]([C@H]5O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


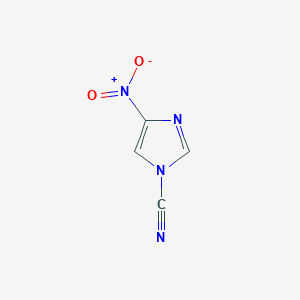
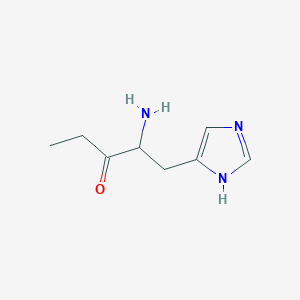
![1-Ethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12819708.png)
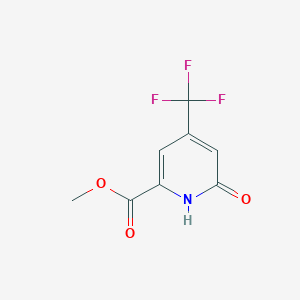
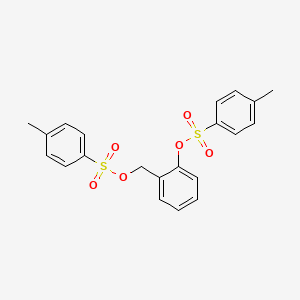
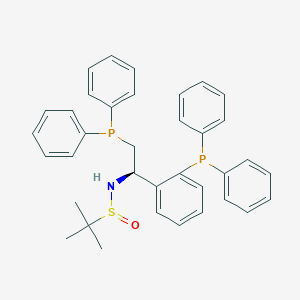
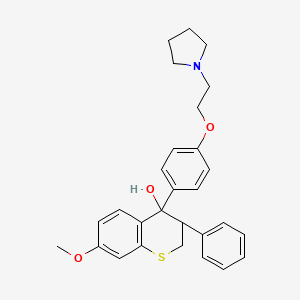
![7-(6,8,17,19-Tetraoxo-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12819737.png)

